molecular formula C9H6ClN3O3 B11771347 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B11771347
M. Wt: 239.61 g/mol
InChI Key: ULIOEHYPQHIYKV-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chloro-3-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Mechanism of Action

The biological activity of 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects . The compound may also inhibit specific enzymes or proteins, disrupting essential biological pathways .

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H6ClN3O3/c1-5-11-9(16-12-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3

InChI Key

ULIOEHYPQHIYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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